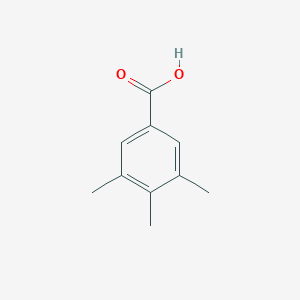

3,4,5-Trimethylbenzoic acid

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,4,5-trimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-6-4-9(10(11)12)5-7(2)8(6)3/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBVULKHVZHYPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148116 | |

| Record name | 3,4,5-Trimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-88-6 | |

| Record name | 3,4,5-Trimethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3,4,5 Trimethylbenzoic Acid

Established Synthetic Routes to 3,4,5-Trimethylbenzoic Acid

Traditional methods for the synthesis of this compound have primarily relied on the functionalization of readily available aromatic precursors. These routes are well-documented and have been optimized over time for yield and scalability.

Mesitylene-Based Acylation and Subsequent Transformations

A common and established route to substituted benzoic acids involves the Friedel-Crafts acylation of an aromatic ring, followed by an oxidation reaction. In the context of 2,4,6-trimethylbenzoic acid, which shares a similar substitution pattern, mesitylene (B46885) (1,3,5-trimethylbenzene) is a typical starting material. A similar conceptual approach can be envisaged for this compound starting from 1,2,3-trimethylbenzene (B126466) (hemimellitene).

The general two-step process is as follows:

Friedel-Crafts Acylation: The aromatic substrate is treated with an acylating agent, such as chloroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). This reaction introduces an acyl group onto the aromatic ring.

Oxidation/Haloform Reaction: The resulting acetophenone (B1666503) derivative is then subjected to an oxidation reaction to convert the acetyl group into a carboxylic acid. A common method is the haloform reaction, using an oxidant like sodium hypochlorite.

A patent for the synthesis of the isomeric 2,4,6-trimethylbenzoic acid describes using mesitylene and chloroacetyl chloride with a catalyst to form 2,4,6-trimethylchloroacetophenone. This intermediate then undergoes a haloform reaction with sodium hypochlorite, facilitated by a phase transfer catalyst, followed by hydrolysis and neutralization to yield the final product. This methodology highlights a robust, albeit multi-step, pathway to trimethylated benzoic acids.

Another approach involves the direct oxidation of a methyl group on a precursor. For instance, mesitaldehyde (2,4,6-trimethylbenzaldehyde) can be oxidized to 2,4,6-trimethylbenzoic acid. A study demonstrated a green chemistry approach using an iridium complex as a photocatalyst under an oxygen atmosphere, achieving a 90% yield.

Table 1: Comparison of Mesitylene-Based Synthetic Steps for Isomeric Trimethylbenzoic Acid

| Step | Reagents & Conditions | Intermediate/Product | Reference |

|---|---|---|---|

| Acylation | Mesitylene, Chloroacetyl chloride, Catalyst (e.g., AlCl₃), Heat | 2,4,6-Trimethylchloroacetophenone | |

| Haloform Reaction | 2,4,6-Trimethylchloroacetophenone, Sodium hypochlorite, Phase Transfer Catalyst | 2,4,6-Trimethylbenzoic acid sodium salt | |

| Hydrolysis | Acid neutralization (e.g., HCl) | 2,4,6-Trimethylbenzoic acid | |

| Aldehyde Oxidation | Mesitaldehyde, Ir(dFppy)₃, O₂, Blue LEDs, MeCN, 20°C | 2,4,6-Trimethylbenzoic acid |

Carboxylation Reactions Utilizing Carbon Dioxide

Direct carboxylation of aromatic compounds using carbon dioxide (CO₂) as a C1 source is an attractive and atom-economical method. These reactions typically require the activation of either the aromatic substrate or the CO₂ molecule.

One established method involves the formation of a highly reactive organometallic intermediate, such as a Grignard or organolithium reagent, from the corresponding aryl halide. This intermediate then reacts with CO₂ in a nucleophilic addition, followed by acidic workup to yield the carboxylic acid.

More direct approaches involve the Lewis acid-mediated carboxylation of arenes. For example, a study showed that a combination of aluminum bromide (AlBr₃) and a silyl (B83357) chloride (like Ph₃SiCl) can efficiently promote the direct carboxylation of various alkylbenzenes, including mesitylene, at room temperature under CO₂ pressure (3.0 MPa), achieving yields of 60-97%. The silyl chloride is believed to activate the CO₂ in cooperation with the Lewis acid. Another system utilizing "Frustrated Lewis Pairs" (FLPs) based on Si/Al has also been explored for the carboxylation of aromatics, showing good yields.

A metal-free system for the carboxylation of mesitylene was developed using sodium hydrogen carbonate (NaHCO₃) and triphenylphosphine (B44618) ditriflate (TPPD) in ethanol (B145695) at room temperature, affording 2,4,6-trimethylbenzoic acid in 89% yield. This method avoids the use of gaseous CO₂ and transition metals.

Table 2: Selected Direct Carboxylation Methods for Aromatic Compounds

| Aromatic Substrate | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| Mesitylene | AlBr₃, Ph₃SiCl, CO₂ (3.0 MPa), Room Temp. | 60-97% (range for various alkylbenzenes) | |

| Toluene | Al₂Cl₆, Me₃SiCl, CO₂ (pressurized), 80°C | 62-97% (range for various aromatics) | |

| Mesitylene | NaHCO₃, TPPD, Ethanol, Room Temp. | 89% |

Novel and Optimized Synthetic Approaches

Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of polysubstituted benzoic acids like this compound.

Exploration of Organometallic Coupling Reactions for Aromatic Ring Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. While typically used to couple an organoborane with an organohalide, these methods can be adapted for carboxylation. For instance, an aryl halide precursor could first undergo a Suzuki coupling to introduce one or more methyl groups, followed by a separate carboxylation step.

More advanced, one-pot procedures are being developed. Rhodium-catalyzed coupling of benzoic acids with α-diazocarbonyl compounds has been shown to produce isocoumarins, demonstrating C-H activation adjacent to the carboxyl group. While not a direct synthesis of the target molecule, it illustrates the potential of transition metal catalysis to functionalize benzoic acid derivatives. The development of catalytic systems that can selectively carboxylate a specific C-H bond on a trimethylbenzene ring remains a significant area of research.

Stereoselective and Regioselective Synthesis Strategies

For a molecule like this compound, which is achiral, the primary challenge lies in regioselectivity. Starting from a disubstituted precursor, the introduction of the third methyl group or the carboxyl group must be directed to the correct position.

Friedel-Crafts reactions on substituted benzenes are governed by the directing effects of the existing substituents. For example, starting with 3,4-dimethyl

Synthesis of Halogenated Derivatives of this compound

The introduction of halogen atoms into the aromatic ring of this compound and its precursors is a key strategy for creating valuable intermediates in organic and pharmaceutical synthesis. These halogenated derivatives serve as versatile building blocks for constructing more complex molecules. The following sections detail specific methodologies for the synthesis of iodinated derivatives.

Iodination of 3,4,5-Trimethoxybenzoic Acid

The iodination of 3,4,5-trimethoxybenzoic acid, also known as eudesmic acid, provides a pathway to mono- and di-iodinated products that are useful in further chemical synthesis. medchemexpress.commu-varna.bg

One effective method involves the use of iodine in combination with silver trifluoroacetate (B77799) (AgTFA). researchgate.net This reagent system has been successfully employed for the iodination of 3,4,5-trimethoxybenzoic acid. researchgate.net The reaction can lead to the formation of 2-iodo-3,4,5-trimethoxybenzoic acid and 2,6-diiodo-3,4,5-trimethoxybenzoic acid. medchemexpress.comresearchgate.net Research has shown that using iodine/silver trifluoroacetate as the iodinating agent can result in a quantitative yield of the desired diiodo-substituted product. researchgate.netresearchgate.net

Another approach utilizes a reagent pair of iodine and silver nitrate (B79036) (I₂/AgNO₃) in an aqueous methanol (B129727) medium. mu-varna.bg This "green strategy" employs common and biocompatible reagents. mu-varna.bg Studies have demonstrated that the in situ formation of iodine nitrate (INO₃) remains effective even in the presence of a small amount of water in the reaction mixture, leading to a quantitative conversion of 3,4,5-trimethoxybenzoic acid to 2,6-diiodo-3,4,5-trimethoxybenzoic acid without compromising yield or purity. mu-varna.bg The structural features of the resulting aryl iodides have been confirmed using techniques such as single-crystal X-ray diffraction analysis, FTIR, and NMR spectroscopy. researchgate.net

Synthesis of 2-Iodo-3,4,5-trimethylbenzoic Acid

The direct iodination of this compound is also a subject of study. Research involving the iodination of various polymethylbenzoic acids with a reagent system of iodine and periodic acid has been conducted. oup.com Within the group of trimethylbenzoic acid isomers, this compound showed the lowest reactivity towards iodination. oup.com

A documented synthesis of 2-iodo-3,4,5-trimethylbenzoic acid involves its use as an intermediate in the preparation of more complex pharmaceutical compounds. google.com In one patented procedure, 2-iodo-3,4,5-trimethylbenzoic acid is dissolved in a potassium hydroxide (B78521) solution. google.com This resulting potassium salt is then utilized in subsequent condensation reactions. For instance, it can be reacted with 2-hydroxyphenylacetic acid as part of the synthesis pathway for 5,6-dimethylxanthenone-4-acetic acid derivatives. google.com

Advanced Spectroscopic Characterization and Computational Analyses of 3,4,5 Trimethylbenzoic Acid and Its Derivatives

Vibrational Spectroscopy: FTIR and Raman Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying functional groups and understanding the molecular structure of 3,4,5-trimethylbenzoic acid.

The FTIR and Raman spectra of this compound and its derivatives exhibit several characteristic absorption bands that are crucial for its identification and structural analysis. For instance, in the FTIR spectrum of 3,4,5-trimethoxybenzoic acid, a related compound, a prominent band is observed at 1684 cm⁻¹, which is attributed to the C=O stretching vibration of the carboxylic acid group. researchgate.net Theoretical studies on the monomer and dimer structures of 2,4,5-trimethylbenzoic acid, a positional isomer, show that the C=O stretching vibrations are generally observed in the 1870-1540 cm⁻¹ region in the FTIR spectrum. researchgate.net The exact position of this band can be influenced by factors such as substitution, conjugation, and hydrogen bonding. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), have been employed to calculate the vibrational spectra and assign the fundamental vibrations based on the potential energy distribution (PED). researchgate.net These theoretical analyses support the experimental findings and provide a more detailed understanding of the vibrational modes.

Table 1: Characteristic FTIR and Raman Vibrational Modes for Benzoic Acid Derivatives This table provides a summary of key vibrational frequencies observed for benzoic acid and its derivatives, which are analogous to those expected for this compound.

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | ~2500–3000 | ||

| C=O Stretch (Carboxylic Acid) | ~1680 | ||

| C=O Stretch (Conjugated) | 1698 | researchgate.net |

Hydrogen bonding plays a significant role in the vibrational spectra of carboxylic acids like this compound. In the solid state, these molecules often form centrosymmetric dimers through hydrogen bonds between their carboxyl groups. sigmaaldrich.com This dimerization has a noticeable effect on the vibrational frequencies, particularly the O-H and C=O stretching modes. vjst.vn

The formation of hydrogen bonds typically leads to a broadening and red-shifting of the O-H stretching band in the infrared spectrum. vjst.vn The influence of hydrogen bonding on the vibrational spectra has been a subject of both experimental and theoretical investigations, providing insights into the intermolecular interactions of these compounds. researchgate.netresearchgate.net Studies on related benzoic acid derivatives have shown that intermolecular hydrogen bonds can be analyzed through techniques like variable temperature FTIR spectroscopy. fu-berlin.de

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H and ¹³C NMR spectra of this compound and its derivatives provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively. beilstein-journals.orgchemicalbook.com In the ¹H NMR spectrum of a related derivative, 2-(3,4,5-trimethoxybenzoyl)isoindolin-1,3-dione, signals corresponding to the aromatic protons of the 3,4,5-trimethylbenzoic ring are observed at 7.33 ppm, while the methoxy (B1213986) groups' protons appear at 3.81 ppm. mdpi.com

The ¹³C NMR spectrum of 3,4,5-trimethoxybenzoic acid shows signals at δ 167.40 (C=O), 153.11, 141.81, 126.38, 106.98 (aromatic carbons), 60.55, and 56.35 (methoxy carbons). chemicalbook.com These chemical shifts are indicative of the electronic environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for a Substituted Benzoic Acid Derivative This table presents predicted ¹³C NMR data for a complex benzoic acid derivative, illustrating the types of signals observed.

| Atom No. | Chemical Shift (ppm) | Reference |

|---|---|---|

| C1 | 175.2 | mimedb.org |

| C2 | 134.1 | mimedb.org |

| C3 | 129.4 | mimedb.org |

| C4 | 130.5 | mimedb.org |

| C5 | 128.8 | mimedb.org |

| C6 | 130.5 | mimedb.org |

| C7 | 129.4 | mimedb.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of a derivative, 2-(3,4,5-trimethoxybenzoyl)isoindolin-1,3-dione, shows absorption maxima at 220.5 nm and 298.5 nm, which are consistent with the electronic structure of the target compound. mdpi.com The position and intensity of these absorption bands are related to the π-electron system of the aromatic ring and the carbonyl group. The solvent can also influence the UV-Vis spectrum, with studies on benzoic acid showing shifts in absorption peaks in different solvents like water, methanol (B129727), and ethanol (B145695). vjst.vn Spectrophotometric methods can also be utilized to determine the pKa values of benzoic acid derivatives by monitoring the change in absorbance with pH. asianpubs.org

Electronic Transitions and Aromaticity Probing

The electronic absorption spectra of benzoic acid and its derivatives, including this compound, are characterized by distinct absorption bands in the ultraviolet (UV) region. These bands are attributed to π → π* and n → π* electronic transitions within the molecule. Strong charge-transfer bands have been reported for benzoic acid and mesitoic acid. mst.edu The π → π* transitions are typically of high intensity and arise from the excitation of electrons from the π bonding orbitals of the aromatic ring to the antibonding π* orbitals. The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons from the oxygen atoms of the carboxyl group to the antibonding π* orbitals.

The substitution pattern on the benzene (B151609) ring significantly influences the position and intensity of these absorption bands. The three methyl groups in this compound, being electron-donating, can cause a bathochromic shift (shift to longer wavelengths) of the π → π* transitions compared to unsubstituted benzoic acid. This is due to the destabilization of the highest occupied molecular orbital (HOMO) and stabilization of the lowest unoccupied molecular orbital (LUMO), leading to a smaller HOMO-LUMO energy gap.

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can have a pronounced effect on the UV-Vis absorption spectra of this compound, a phenomenon known as solvatochromism. In polar solvents, the n → π* transition typically undergoes a hypsochromic shift (shift to shorter wavelengths). This is because polar solvent molecules can stabilize the non-bonding electrons on the oxygen atoms through intermolecular interactions such as hydrogen bonding, thus increasing the energy required for the n → π* transition.

Conversely, the π → π* transitions often exhibit a bathochromic shift in polar solvents. This is due to the greater stabilization of the excited π* state compared to the ground π state in a polar environment. Studies on related benzoic acid compounds have shown that acetonitrile, a dipolar aprotic solvent, can act as a strongly differentiating solvent, affecting the acid equilibrium and spectral properties. asianpubs.org The investigation of UV absorption spectra of similar compounds like 2,4,6-trimethylbenzoic acid in solvents of varying polarity, such as sulfuric acid, has revealed characteristic absorption bands and the formation of species like the acylium ion under specific conditions. mst.eduresearchgate.net

X-ray Crystallography and Solid-State Structural Analysis

Crystal Packing and Intermolecular Interactions

The crystal structure of many benzoic acid derivatives is characterized by the formation of centrosymmetric dimers through hydrogen bonding between the carboxyl groups of two molecules. researchgate.netresearchgate.net The crystal packing is then dictated by the interplay of these strong hydrogen bonds and weaker intermolecular forces such as C-H···O interactions and π-π stacking. researchgate.netnih.govrsc.org In the case of 2,4,6-trimethylbenzoic anhydride (B1165640), a related compound, the packing features wavy chains linked by weak C-H···O hydrogen bonds and C-H···π interactions. researchgate.net The presence of bulky methyl groups, as in this compound, can influence the packing arrangement, potentially leading to less efficient π-π stacking compared to less substituted benzoic acids.

Hydrogen Bond Networks in Crystalline Forms

The primary and most significant intermolecular interaction in the crystalline form of this compound is the hydrogen bonding between the carboxylic acid functionalities. Typically, two molecules form a cyclic dimer via a pair of O-H···O hydrogen bonds, creating a characteristic R22(8) ring motif. researchgate.netnih.gov The strength and geometry of these hydrogen bonds are crucial in determining the stability of the crystal lattice. In co-crystals involving benzoic acids and other molecules like pyrazoles, a more complex network of hydrogen bonds, including O-H···N and N-H···O interactions, can be observed. fu-berlin.dearkat-usa.org These interactions can lead to the formation of different supramolecular structures, such as tetramers. fu-berlin.dearkat-usa.org

Conformational Analysis of the Carboxyl Group

The orientation of the carboxyl group relative to the benzene ring is a key conformational feature. In many benzoic acid derivatives, the carboxyl group is found to be coplanar or nearly coplanar with the aromatic ring to maximize π-conjugation. However, steric hindrance from ortho substituents can force the carboxyl group to twist out of the plane of the ring. For this compound, the absence of ortho substituents allows for a greater degree of planarity. The planarity of the carboxyl group can, however, be influenced by crystal packing forces and intermolecular interactions within the solid state. researchgate.netnih.gov

Computational Chemistry and Quantum Chemical Calculations

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, molecular geometry, and spectroscopic properties of molecules like this compound. researchgate.netnih.govnrel.gov These calculations can provide valuable insights that complement experimental data.

Quantum chemical calculations can be used to:

Optimize the molecular geometry in the gas phase or in solution, allowing for a detailed comparison with experimental X-ray crystallographic data.

Predict vibrational frequencies (IR and Raman spectra), which can be compared with experimental spectra to aid in the assignment of vibrational modes. researchgate.net

Calculate electronic properties such as HOMO and LUMO energies, which are related to the electronic transitions observed in UV-Vis spectroscopy. researchgate.net

Simulate the effects of different solvents on the electronic spectra using models like the Polarizable Continuum Model (PCM). rsc.org

Investigate the thermodynamics and kinetics of reactions involving this compound, such as its acid-catalyzed esterification. rsc.org

For instance, DFT calculations have been employed to study the monomer and dimer structures of related trimethylbenzoic acids, providing optimized geometries and vibrational frequencies that show good agreement with experimental data. researchgate.net Furthermore, computational studies can elucidate reaction mechanisms, such as the role of the acylium ion as an active intermediate in esterification and hydrolysis reactions. rsc.org

Derivatization Strategies and Synthetic Applications of 3,4,5 Trimethylbenzoic Acid

Esterification and Amidation Reactions

Esterification and amidation are fundamental transformations of carboxylic acids, converting them into derivatives with broad utility in organic synthesis and medicinal chemistry. These reactions modify the polarity, reactivity, and biological properties of the parent acid.

The synthesis of esters and amides from 3,4,5-trimethoxybenzoic acid typically proceeds through the activation of the carboxylic acid group, most commonly by converting it to the more reactive acyl chloride.

Ester Synthesis: Basic esters of 3,4,5-trimethoxybenzoic acid can be synthesized through several routes. A common method involves the reaction of 3,4,5-trimethoxybenzoyl chloride with an appropriate aminoalcohol. nih.gov An alternative and advantageous strategy, particularly when the desired aminoalcohol is not readily available, is to first prepare esters of halogenated alcohols, such as 2-chloroethyl 3,4,5-trimethoxybenzoate (B1228286) or 3-chloropropyl 3,4,5-trimethoxybenzoate. nih.govorgsyn.org These halo-esters can then act as alkylating agents for a variety of secondary amines in the presence of an acid acceptor like potassium carbonate, yielding a series of basic esters. nih.gov

Amide Synthesis: Amides of 3,4,5-trimethoxybenzoic acid are prepared by reacting 3,4,5-trimethoxybenzoyl chloride with a primary alkylamine. The reaction is typically carried out in a two-phase system, with the acyl chloride dissolved in a water-immiscible organic solvent (e.g., ethyl acetate) and the amine in water. This method provides good yields for a range of N-alkyl amides.

Table 1: Synthesis of 3,4,5-Trimethoxybenzoic Acid Amides A summary of representative N-alkyl amides synthesized from 3,4,5-trimethoxybenzoyl chloride and various primary amines.

| Amine Reactant | Product Name | Yield (%) | Melting Point (°C) |

| n-Propylamine | 3,4,5-Trimethoxybenzoylpropylamide | 87% | 113-114 |

| Butylamine | 3,4,5-Trimethoxybenzoic acid butylamide | 80-90% | 127 |

| n-Hexylamine | 3,4,5-Trimethoxybenzoic acid-n-hexylamide | 70% | 109-110 |

The derivatives of 3,4,5-trimethoxybenzoic acid are valuable intermediates in the synthesis of pharmacologically active molecules.

The 3,4,5-trimethoxybenzoyl group is a key structural moiety in the alkaloid reserpine, a compound known for its effects on the central nervous system. nih.gov This has spurred the synthesis of various basic esters of 3,4,5-trimethoxybenzoic acid as potential analogues to mimic the desirable properties of reserpine. nih.gov Some of these synthetic esters have demonstrated reserpine-like activity, highlighting their importance as building blocks in medicinal chemistry and drug discovery. nih.gov

Furthermore, 3,4,5-trimethoxybenzoic acid and its derivatives like the corresponding aldehyde (3,4,5-trimethoxybenzaldehyde) serve as crucial intermediates in the synthesis of pharmaceuticals such as the antibacterial drug trimethoprim (B1683648) and the anti-anxiety agent trimetozine.

Exploration of Substituted Derivatives

Beyond simple esters and amides, the benzoic acid scaffold is a starting point for the synthesis of diverse and complex molecular architectures, including various heterocyclic compounds.

The core structure of xanthone (B1684191) derivatives is a dibenzo-γ-pyrone scaffold. One of the most established methods for constructing this core is the Grover, Shah, and Shah reaction. semanticscholar.orgnih.govresearchgate.net This reaction involves the condensation of a salicylic (B10762653) acid derivative with a phenol (B47542) in the presence of a condensing agent. A widely used and effective agent for this transformation is Eaton's reagent (phosphorus pentoxide in methanesulfonic acid). nih.gov

The general mechanism involves the formation of an acylium ion from the salicylic acid, which then reacts with the phenol partner via a Friedel-Crafts acylation to form a 2,2'-dihydroxybenzophenone (B146640) intermediate. rsc.orgresearchgate.net Subsequent intramolecular cyclodehydration (ring closure) of this intermediate yields the xanthone skeleton. nih.govresearchgate.net Once the xanthone core is formed, it can be further functionalized to produce derivatives such as xanthone-4-acetic acid.

Phthalimides are an important class of compounds traditionally synthesized by the condensation of phthalic acid or its anhydride (B1165640) with an amine. researchgate.net More recent methods have enabled their synthesis from benzoic acid derivatives. One such approach involves a rhodium-catalyzed cascade cyclization reaction between a benzoic acid and an isocyanate. tubitak.gov.tr This process involves the ortho-C–H activation of the benzoic acid followed by amination and cyclization.

Another synthetic strategy utilizes a copper-catalyzed reaction of ortho-halobenzoic acids with a cyanide source (like trimethylsilyl (B98337) cyanide) and an amine in water. researchgate.net The reaction proceeds through cyanation, annulation, and finally aminolysis to form the phthalimide (B116566) ring system.

Bisacylphosphine oxides (BAPOs) are highly effective photoinitiators used in polymer chemistry. A tailored BAPO with improved solubility in polar solvents can be synthesized starting from 3-(chloromethyl)-2,4,6-trimethylbenzoic acid. rsc.org

The synthesis is a multi-step process:

Etherification: 3-(chloromethyl)-2,4,6-trimethylbenzoic acid is first coupled with 2-(allyloxy)ethanol using potassium hydroxide (B78521). This step introduces a functional side chain and yields 3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoic acid.

Chlorination: The resulting carboxylic acid is converted to its more reactive acid chloride derivative. rsc.org

Phosphine (B1218219) Formation and Oxidation: The acid chloride is then reacted with a phosphine source, such as phenylphosphine (B1580520) dilithium, which leads to the formation of a bisacylphosphine. Subsequent oxidation of the phosphine yields the final bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide (WBAPO). rsc.org

This synthetic route, known as the dichlorophosphine route, produces a liquid BAPO with high photoreactivity, making it suitable for applications like dental adhesives.

Table 2: Key Reaction Steps in WBAPO Synthesis An overview of the synthetic pathway from the starting benzoic acid derivative to the final bisacylphosphine oxide product.

| Step | Starting Material | Key Reagents | Intermediate/Product |

| 1. Etherification | 3-(chloromethyl)-2,4,6-trimethylbenzoic acid | 2-(allyloxy)ethanol, Potassium hydroxide | 3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoic acid |

| 2. Chlorination | 3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoic acid | Chlorinating agent (e.g., thionyl chloride) | 3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl chloride |

| 3. Phosphination & Oxidation | 3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl chloride | Phenylphosphine dilithium, Oxidizing agent | bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide |

Role as a Building Block in Complex Molecule Synthesis

3,4,5-Trimethylbenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its structure, featuring a benzoic acid core with three methyl groups at the 3, 4, and 5 positions, provides a unique scaffold for the construction of more complex molecules. The carboxylic acid group allows for a variety of chemical transformations, most notably the formation of esters and amides, while the trimethyl-substituted phenyl ring influences the steric and electronic properties of the resulting derivatives. This compound is primarily utilized as a structural motif and an intermediate in the synthesis of specialized chemicals.

While this compound is a versatile synthetic building block, its specific application as a direct precursor in the total synthesis of natural products is not widely documented in scientific literature. The substitution pattern of three adjacent methyl groups is less common in natural product backbones compared to other motifs, such as methoxy (B1213986) or hydroxy groups. Therefore, related compounds like 3,4,5-trimethoxybenzoic acid or gallic acid are more frequently employed as starting materials in the synthesis of natural product analogues.

The primary application of this compound is as an intermediate in the production of fine chemicals, particularly for the pharmaceutical and agrochemical industries. myskinrecipes.com Its structural features make it a useful component in designing molecules with specific biological or material properties. myskinrecipes.com

In pharmaceutical development, this compound serves as a precursor for creating new therapeutic agents. myskinrecipes.com The synthesis often involves converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride. The resulting 3,4,5-Trimethylbenzoyl chloride is a key reagent used to connect the trimethylbenzoyl moiety to other molecules, typically through nucleophilic acyl substitution reactions. smolecule.com A common application is its reaction with various amines to form a diverse range of amides, a chemical linkage prevalent in many drug candidates. smolecule.com

The compound also plays a role in the synthesis of agrochemicals, where it contributes to the molecular framework of herbicides and pesticides. myskinrecipes.com The trimethylphenyl group can be incorporated into larger structures to fine-tune their activity, selectivity, and environmental persistence.

Additionally, this compound and its derivatives are used in materials science for applications such as the development of specialized polymers and resins with enhanced properties. myskinrecipes.com

The following table summarizes the documented applications of this compound as a synthetic intermediate.

| Industry | Application Area | Role of this compound | Key Derivative |

| Pharmaceuticals | Drug Development | Serves as a building block for creating molecules with specific therapeutic properties. myskinrecipes.comsmolecule.com | 3,4,5-Trimethylbenzoyl chloride |

| Agrochemicals | Herbicides & Pesticides | Used as a precursor to synthesize active ingredients. myskinrecipes.com | Not Specified |

| Materials Science | Polymers & Resins | Aids in the development of materials with enhanced properties. myskinrecipes.com | Not Specified |

Advanced Research in Applications of 3,4,5 Trimethylbenzoic Acid Derivatives

Medicinal Chemistry and Pharmaceutical Research

3,4,5-Trimethylbenzoic acid and its derivatives represent a class of organic compounds with significant interest in medicinal chemistry and pharmaceutical research. ontosight.ai The unique structure, featuring a benzene (B151609) ring substituted with three methyl groups and a carboxyl group, serves as a versatile scaffold for the synthesis of more complex molecules with tailored biological activities. ontosight.ai Researchers have explored these derivatives for a wide range of therapeutic applications, leveraging their chemical properties to develop novel drug candidates. ontosight.ainih.gov

The molecular framework of this compound is a key building block in the development of new therapeutic agents. ontosight.ai Its derivatives are being investigated for their potential to treat a variety of conditions. ontosight.ainih.gov For instance, the ester of this compound with reserpic acid is a component of the alkaloid reserpine, known for its natural tranquilizing effects. nih.govgreenpharmacy.info The structure is also integral to the synthesis of compounds like 5,6,7-trimethylxanthone-4-acetic acid, which is derived from 2-iodo-3,4,5-trimethyl benzoic acid. google.com

Furthermore, phthalimide (B116566) derivatives incorporating a 3,4,5-trimethoxybenzoyl moiety have been synthesized and evaluated as potential inhibitors of the TGF-β pathway, a target in cancer therapeutics. mdpi.com One such compound, synthesized from 3,4,5-trimethoxybenzoic acid, showed promising binding affinity in computational studies. mdpi.com The anhydride (B1165640) form, 3,4,5-Trimethoxybenzoic anhydride, is a key reagent in creating compounds with potential anticancer and neuroprotective effects. These examples highlight the role of the this compound scaffold as a foundational element in the design and synthesis of innovative drug candidates. ontosight.aigoogle.com

Derivatives of this compound have demonstrated notable potential as both anticancer and antibacterial agents. ontosight.aigoogle.com In the realm of oncology, research has shown that certain benzoic acid derivatives can inhibit histone deacetylases (HDAC), an important target in cancer therapy. nih.gov Although this specific study focused on hydroxylated derivatives, it underscores the potential of the benzoic acid scaffold in developing anticancer agents. nih.gov A patent has been filed for the preparation of 5,6-dimethylxanthone-4-acetic acid (DMXAA) and its derivatives, including those synthesized from 2-iodo-3,4,5-trimethyl benzoic acid, citing their utility as excellent antitumor agents. google.com Additionally, N-substituted isoindoline-1,3-dione (phthalimide) derivatives containing a 3,4,5-trimethoxybenzoyl group have been designed as potential TGF-β pathway inhibitors for cancer treatment, with docking studies showing significant binding affinities. mdpi.com

In terms of antibacterial properties, derivatives of trimethoxybenzoic acid have been explored for their ability to combat bacterial growth. nih.gov Studies have shown that specific amide derivatives can inhibit efflux pumps in bacteria, a mechanism that can help overcome antibiotic resistance. nih.govmdpi.com While some derivatives show direct antibacterial activity, others work synergistically with existing antibiotics. nih.govmdpi.com For example, one study investigated a series of trimethoxybenzoic acid derivatives and found that while most did not have strong intrinsic antibacterial effects, they could inhibit bacterial efflux pumps, and one amide derivative did show activity against the strains studied. nih.govmdpi.com

A significant challenge in treating bacterial infections is the rise of antibiotic resistance, partly due to efflux pumps (EPs) that bacteria use to expel therapeutic agents. nih.govmdpi.comnih.gov Derivatives of 3,4,5-trimethoxybenzoic acid have emerged as promising efflux pump inhibitors (EPIs). nih.gov By blocking these pumps, EPIs can restore the effectiveness of antibiotics that are otherwise rendered useless. nih.gov

In one study, a series of trimethoxybenzoic acid derivatives were evaluated for their ability to inhibit the AcrAB-TolC efflux system. nih.gov Docking studies and in vitro testing revealed that certain amide derivatives were effective EP inhibitors in Salmonella enterica and Staphylococcus aureus. nih.govmdpi.com Specifically, derivatives 5 and 6 in the study demonstrated the ability to inhibit EPs, with structure-activity relationship analysis highlighting the importance of the trimethoxybenzoic acid moiety for this activity. nih.gov These findings suggest that relatively simple derivatives of trimethoxybenzoic acid can serve as a foundation for developing new EPIs to combat multidrug resistance in bacteria. nih.gov

Benzoic acid derivatives are recognized for their antioxidant properties, which are crucial for neutralizing free radicals that cause oxidative damage to cells. antiox.orgfruitfast.com The antioxidant capacity is often linked to the substitution pattern on the benzene ring, particularly the presence of hydroxyl groups. antiox.org While this compound itself is not a primary focus of these studies, its hydroxylated and methoxylated relatives, such as gallic acid and syringic acid, are potent antioxidants. fruitfast.compsu.edu

Research on gallic acid derivatives, which include 3,4,5-trimethoxybenzoic acid (TMBA), has explored their structure-activity relationship in providing antioxidant and neuroprotective effects. psu.edu In one study, TMBA showed no significant protective effect against 6-hydroxydopamine-induced cell death, unlike other gallic acid esters, suggesting that the free carboxyl group and methoxy (B1213986) substitutions are less effective for this specific activity than other configurations. psu.edu Some derivatives of the related 3,4,5-trimethoxycinnamic acid have been reported to possess anti-inflammatory properties. nih.gov The general class of benzoic acid derivatives is known to have potential anti-inflammatory effects, contributing to their interest in pharmaceutical research. ontosight.ai

Derivatives of this compound have been investigated for their effects on the central nervous system (CNS). nih.govgreenpharmacy.info A notable example is reserpine, which contains a 3,4,5-trimethoxybenzoyl ester group and is known for its natural tranquilizing and antihypertensive properties. nih.govgreenpharmacy.info

The related compound, 3,4,5-trimethoxycinnamic acid (TMCA), isolated from Polygala tenuifolia, has been traditionally used as a sedative. mdpi.com Synthetic derivatives of TMCA have been reported to have anticonvulsant and sedative activities. mdpi.com Phthalimide derivatives, which can be synthesized from benzoic acid precursors, have also been studied for anticonvulsant properties. mdpi.com Furthermore, research into the neuroprotective effects of gallic acid derivatives, including 3,4,5-trimethoxybenzoic acid, has been conducted, indicating the potential for this chemical family to influence neurological health. psu.edu

Materials Science and Polymer Chemistry

Beyond its pharmaceutical applications, this compound and its related compounds are utilized in materials science and polymer chemistry. ontosight.aiontosight.ai These compounds can serve as building blocks or additives in the synthesis of polymers and other materials, imparting specific properties. ontosight.ai For example, esters of benzoic acids, including alkyl-substituted versions, are used as plasticizers for polymers like polyvinyl chloride (PVC). google.com

In a more specialized application, a derivative of 2,4,6-trimethylbenzoic acid was used to create a novel photoinitiator for dental adhesives. beilstein-journals.org The synthesis involved creating 3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoic acid as an intermediate. beilstein-journals.org This demonstrates the role of trimethylbenzoic acid structures in developing advanced, tailor-made materials for specific technological uses. The unique structure of these compounds makes them subjects of research interest for creating polymers with unique properties. ontosight.aiontosight.aisolubilityofthings.com

Table of Mentioned Compounds

| Common/Trivial Name | IUPAC Name / Description |

| This compound | This compound |

| Reserpine | An indole (B1671886) alkaloid containing a 3,4,5-trimethoxybenzoyl ester group |

| 5,6,7-trimethylxanthone-4-acetic acid | 5,6,7-trimethylxanthone-4-acetic acid |

| 2-iodo-3,4,5-trimethyl benzoic acid | 2-Iodo-3,4,5-trimethylbenzoic acid |

| 3,4,5-Trimethoxybenzoic anhydride | 3,4,5-Trimethoxybenzoic acid anhydride |

| DMXAA | 5,6-Dimethylxanthenone-4-acetic acid |

| Gallic acid | 3,4,5-Trihydroxybenzoic acid |

| Syringic acid | 4-Hydroxy-3,5-dimethoxybenzoic acid |

| 3,4,5-trimethoxycinnamic acid (TMCA) | (E)-3-(3,4,5-Trimethoxyphenyl)prop-2-enoic acid |

| 3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoic acid | 3-{[2-(Allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoic acid |

| N-substituted isoindoline-1,3-dione | Phthalimide derivatives |

| Polyvinyl chloride (PVC) | Poly(chloroethene) |

###

Research into this compound and its derivatives has unveiled a range of specialized applications, particularly in the fields of polymer science, medicine, and environmental science. The unique substitution pattern of the aromatic ring influences the chemical properties and reactivity of these compounds, making them valuable precursors and functional moieties in advanced materials and processes.

#### 5.2.1. Application in Photoinitiator Synthesis

Photoinitiators are compounds that, upon absorption of light, generate reactive species that can initiate polymerization. While acylphosphine oxides are a well-known class of highly effective photoinitiators, the literature predominantly focuses on derivatives of 2,4,6-trimethylbenzoic acid. beilstein-journals.orgnist.gov For instance, diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide is a widely used photoinitiator. researchgate.net The synthesis of these compounds often starts from 2,4,6-trimethylbenzoic acid or its acid chloride. beilstein-journals.org Detailed research specifically outlining the synthesis and application of photoinitiators derived from this compound is not prominent in the available scientific literature. The steric hindrance and electronic effects provided by the 2,4,6-substitution pattern are considered key to the efficacy of these types of photoinitiators.

#### 5.2.2. Integration into Polymer Systems

Derivatives of this compound, particularly its analogue 3,4,5-trimethoxybenzoic acid, have been successfully integrated into various polymer and molecular systems, primarily for biomedical applications. The 3,4,5-trimethoxybenzoyl group is a key pharmacophore in a number of potent inhibitors of tubulin polymerization, which are used as antimitotic agents in cancer therapy. nih.govresearchgate.netrsc.orgnih.govmedchemexpress.com

Researchers have synthesized novel compounds by attaching the 3,4,5-trimethoxybenzoyl moiety to different molecular scaffolds, such as benzo[b]furans and benzo[b]thiophenes, to create a new class of tubulin polymerization inhibitors. nih.govresearchgate.netnih.gov For example, a series of ortho-(3,4,5-trimethoxybenzoyl)-acetanilides were synthesized and showed potential as anti-cancer agents by inhibiting tubulin polymerization. rsc.org One compound in this series, 2-hydroxy-N-(5-methoxy-2-(3,4,5-trimethoxy benzoyl)phenyl) acetamide, demonstrated excellent antiproliferative activity against human cancer cell lines. rsc.org

Furthermore, 3,4,5-trimethoxybenzoyl chloride, a derivative of 3,4,5-trimethoxybenzoic acid, has been used in the catalyst-free polymerization of 2-ethynylpyridine (B158538) to create an ionic conjugated polymer. deepdyve.com This reaction forms a polymer with a conjugated backbone structure containing N-(3,4,5-trimethoxybenzoyl)pyridinium chlorides, which exhibits photoluminescence and stable electrochemical properties. deepdyve.com The incorporation of the trimethoxybenzoyl group can modify the physical properties of polymers, such as enhancing solubility and thermal stability.

Below is a table summarizing research findings on the integration of the 3,4,5-trimethoxybenzoyl moiety into various systems.

| Derivative/System | Application/Finding | Key Result | Reference |

|---|---|---|---|

| 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives | Inhibition of tubulin polymerization for anticancer applications. | Compounds inhibit cancer cell growth at nanomolar concentrations by binding to the colchicine (B1669291) site of tubulin. | nih.govnih.gov |

| ortho-(3,4,5-trimethoxybenzoyl)-acetanilides | Development of novel anti-cancer agents. | Compound 13 showed a GI50 of 71 nM for the HeLa cell line and an IC50 of 2.94 μM for tubulin polymerization inhibition. | rsc.org |

| Ionic conjugated polymer from 2-ethynylpyridine and 3,4,5-trimethoxybenzoyl chloride | Synthesis of novel functional polymers. | Resulting polymer has a conjugated backbone, is soluble in organic solvents, and shows photoluminescence at 570 nm. | deepdyve.com |

| 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives | Development of potent tubulin polymerization inhibitors. | Compounds exhibited potent growth inhibitory effects with sub-micromolar IC50 values against cancer cell lines. | researchgate.net |

#### 5.3. Environmental and Agricultural Applications

The applications of this compound and its derivatives also extend to environmental and agricultural research, including studies on microbial metabolism and the degradation of pollutants.

##### 5.3.1. Investigation of Metabolites with Antifungal Activity

The biotransformation of aromatic compounds by fungi is a significant area of research for discovering new bioactive molecules. microbiologyresearch.orgportlandpress.comnih.govuu.nl While direct studies on the fungal metabolism of this compound are not widely reported, research on related isomers has identified metabolites with notable antifungal properties. For example, various fungi are known to metabolize lignin-derived aromatic acids. microbiologyresearch.orgnih.gov However, specific data on the biotransformation of this compound into antifungal compounds is scarce. Research has more commonly focused on the metabolism of other aromatic acids by microorganisms. portlandpress.comnih.gov

##### 5.3.2. Use in Advanced Oxidation Processes (AOPs) as Chemical Probes

Advanced oxidation processes (AOPs) are a set of water treatment procedures designed to remove organic and inorganic pollutants through reactions with highly reactive hydroxyl radicals (·OH). researchgate.netwikipedia.org To understand the efficacy and mechanisms of these processes, chemical probes are used to detect and quantify the transient radical species involved. acs.orgnih.govacs.org

In this context, derivatives of trimethylbenzoic acid have been employed as chemical probes. Specifically, 2,4,6-trimethylbenzoic acid has been utilized as part of a multi-probe method to simultaneously identify and quantify several key radical species in AOPs, including hydroxyl (HO•), sulfate (B86663) (SO4•–), chlorine (Cl•), and dichlorine (Cl2•–) radicals. acs.orgnih.govacs.org This five-probe method allows for a more accurate assessment of the complex radical chemistry occurring in various AOP systems, such as UV/H2O2 and UV/persulfate. acs.orgnih.gov

The selection of a specific probe is based on its reaction rate constants with different radicals. While 2,4,6-trimethylbenzoic acid is established in this application, the use of this compound as a chemical probe in AOPs is not documented in the available literature. The specific reactivity of the 2,4,6-isomer makes it suitable for distinguishing between different oxidant species in these complex systems. acs.orgacs.org

| Compound Name |

|---|

| This compound |

| 2,4,6-trimethylbenzoic acid |

| diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide |

| 3,4,5-trimethoxybenzoic acid |

| 2-hydroxy-N-(5-methoxy-2-(3,4,5-trimethoxy benzoyl)phenyl) acetamide |

| 3,4,5-trimethoxybenzoyl chloride |

| 2-ethynylpyridine |

| N-(3,4,5-trimethoxybenzoyl)pyridinium chloride |

| Nitrobenzene |

| para-chlorobenzoic acid |

| Benzoic acid |

| 2,4,6-trimethylphenol |

Mechanistic Investigations and Structure Activity Relationship Sar Studies

Elucidation of Biological Mechanism of Action for 3,4,5-Trimethylbenzoic Acid Derivatives

The biological mechanisms of action for derivatives of this compound are diverse and depend on the specific structural modifications of the parent molecule. These derivatives have been implicated in a range of biological processes, including antimicrobial, anti-inflammatory, and anticancer activities. ontosight.ai

One area of significant interest is the role of these derivatives as inhibitors of specific enzymes. For instance, certain benzoic acid derivatives have been studied as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. Quantitative structure-activity relationship (QSAR) studies have suggested that the electronic properties of the substituents on the benzoic acid ring, such as the maximum positive and negative charges and the charges on the oxygen atoms of the carboxyl group, are crucial for their inhibitory activity. researchgate.net

Furthermore, derivatives of 3,4,5-trimethoxybenzoic acid, a closely related compound, have demonstrated antimicrobial properties. Studies have shown that methyl esters of 3,4,5-trimethoxybenzoic acid exhibit moderate to good activity against various bacterial and fungal strains. The mechanism of action is thought to involve the interaction of these compounds with microbial enzymes and proteins, potentially disrupting essential metabolic pathways or cellular structures.

In the context of cancer therapeutics, a derivative, 2-(3,4,5-trimethoxybenzoyl)isoindolin-1,3-dione, has been investigated as a potential inhibitor of the Transforming Growth Factor-β (TGF-β) pathway. mdpi.comresearchgate.net This pathway is a key regulator of cell growth and differentiation, and its dysregulation is implicated in cancer. Molecular docking studies suggest that these derivatives can bind to the ATP-binding site of the TGF-β type I receptor kinase (ALK5), thereby inhibiting its activity. mdpi.com

The table below summarizes the biological activities and proposed mechanisms of action for selected derivatives.

| Derivative Activity | Proposed Mechanism of Action | Key Findings |

| Tyrosinase Inhibition | Interaction with the active site of the tyrosinase enzyme, influenced by the electronic properties of the substituents. | The maximum positive and negative charges on the benzoic acid ring are significant contributors to inhibitory activity. researchgate.net |

| Antimicrobial Activity | Interaction with microbial enzymes and proteins, leading to the disruption of metabolic processes or cellular structures. | Methyl esters of 3,4,5-trimethoxybenzoic acid show activity against E. coli, S. aureus, C. albicans, and A. niger. |

| TGF-β Pathway Inhibition | Binding to the ATP-binding site of the TGF-β type I receptor kinase (ALK5), inhibiting its kinase activity. | The derivative 2-(3,4,5-trimethoxybenzoyl)isoindolin-1,3-dione shows promising binding affinity to ALK5 in computational models. mdpi.comresearchgate.net |

Structure-Activity Relationship (SAR) Analysis in Medicinal Applications

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. gardp.orgcollaborativedrug.com For derivatives of this compound, SAR analyses have provided valuable insights for the design of more potent and selective therapeutic agents.

In the development of anti-sickling agents, for example, SAR studies on benzoic acid derivatives have revealed that the presence of strong electron-donating groups on the benzene (B151609) ring, coupled with moderate lipophilicity, is important for potent activity. iomcworld.com This suggests that the electronic and hydrophobic properties of the substituents play a critical role in the interaction with the target, likely the hemoglobin molecule. iomcworld.com

Similarly, in the context of trypanocidal agents, SAR studies of benzoic acid derivatives have shown that modifications to the functional groups can significantly impact activity. For instance, the replacement of a para-amino group with nitro, hydrazine, or azide (B81097) groups resulted in comparable or improved activity against different strains of Trypanosoma. mdpi.com The introduction of a hydrophobic ethyl group in ethyl benzoate (B1203000) derivatives also led to an increase in trypanocidal activity compared to their carboxylic acid precursors. mdpi.com

The table below presents key SAR findings for benzoic acid derivatives in different medicinal applications.

| Medicinal Application | Structural Feature | Impact on Activity |

| Anti-Sickling Agents | Strong electron-donating groups on the benzene ring | Potent anti-sickling activity iomcworld.com |

| Average lipophilicity | Important for activity iomcworld.com | |

| Trypanocidal Agents | Replacement of para-amino group with nitro, hydrazine, or azide | Comparable or improved activity mdpi.com |

| Introduction of a hydrophobic ethyl group | Increased activity mdpi.com | |

| Sirtuin Inhibition | 4-alkyl or 4-alkylaminobenzoic acid motif | Key for Sir2p inhibitory activity nih.gov |

| Larger substituents on the benzoic acid | Potential for enhanced SIRT1 inhibition nih.gov |

Understanding Molecular Interactions with Biological Targets

At the molecular level, the biological effects of this compound derivatives are dictated by their interactions with specific biological targets, such as enzymes and receptors. The three methyl groups on the benzene ring of this compound influence its steric and electronic properties, which in turn affect how it binds to a target molecule.

For instance, in the case of sirtuin inhibitors, molecular dynamics simulations of 4-substituted benzoic acid derivatives with SIRT1 have provided insights into the binding interactions. nih.gov These studies suggest that the size of the substituent on the benzoic acid is an important factor for achieving enhanced activity. nih.gov

In another example, the interaction of the natural product thielocin B1, which contains a 4-hydroxy-2-methoxy-3,5,6-trimethylbenzoic acid moiety, with the PAC3 homodimer has been studied using molecular dynamics simulations. rsc.org These simulations revealed that specific amino acid residues, such as Ser30, His31, Lys65, Leu67, and Asp71, are important for the binding interaction. The carboxyl group and the dimethylbenzene ring of the ligand were found to make key contacts with these residues. rsc.org

The table below details the molecular interactions of selected benzoic acid derivatives with their biological targets.

| Derivative/Compound | Biological Target | Key Interacting Residues/Moieties |

| 4-Substituted Benzoic Acids | SIRT1 | Size of the substituent is important for enhanced activity. nih.gov |

| Thielocin B1 | PAC3 homodimer | Ser30, His31, Lys65, Leu67, Asp71 rsc.org |

| Benzoic acid derivative (compound 6) | Trypanosoma cruzi trans-sialidase | Arginine triad (B1167595) (residues 35, 245, 314), Glu230, Gln195, Asp96 mdpi.com |

These detailed mechanistic and structural studies are crucial for the rational design of new and improved therapeutic agents based on the this compound scaffold. By understanding the intricate molecular interactions and the key structural features required for biological activity, scientists can continue to develop novel compounds with enhanced efficacy and selectivity.

Future Directions and Emerging Research Avenues

Exploration of New Derivatization Chemistries

The exploration of new derivatization chemistries for 3,4,5-trimethylbenzoic acid is a primary focus for expanding its application. The presence of both a carboxylic acid group and a substituted aromatic ring provides multiple sites for chemical modification. Future research is anticipated to build upon existing knowledge of benzoic acid chemistry to create a diverse library of derivatives with tailored properties.

One promising avenue is the synthesis of novel esters and amides. For instance, the derivatization of the related 2,4,6-trimethylbenzoic acid has been used in the synthesis of photoinitiators for dental adhesives. This suggests that this compound could be similarly functionalized to produce new polymers and photosensitive materials.

Another area of interest is the creation of complex heterocyclic structures. Research into the synthesis of phthalimide (B116566) derivatives from the closely related 3,4,5-trimethoxybenzoic acid has shown potential in developing new therapeutic agents. Applying similar synthetic strategies to this compound could lead to the discovery of novel compounds with biological activity. Furthermore, the synthesis of azo dyes from aminomethylbenzoic acid derivatives highlights the potential for creating new colorants and functional dyes.

Future derivatization efforts will likely focus on creating molecules with specific electronic, optical, or biological properties for use in materials science and pharmacology.

Advanced Computational Modeling for Predictive Research

Advanced computational modeling is poised to play a crucial role in accelerating research into this compound and its derivatives. Techniques such as Density Functional Theory (DFT) and molecular docking are becoming indispensable tools for predicting the properties and activities of new molecules before their synthesis.

For example, computational studies on phthalimide derivatives of 3,4,5-trimethoxybenzoic acid have been used to evaluate their potential as inhibitors of the TGF-β pathway in cancer therapeutics. These studies can predict binding affinities and interaction modes with biological targets, allowing researchers to prioritize the synthesis of the most promising candidates. Similarly, quantum chemical calculations have been employed to understand the molecular geometry, vibrational frequencies, and thermodynamic properties of novel ligands, providing insights that are in good agreement with experimental data.

The application of these predictive models to this compound derivatives can guide the design of new molecules with optimized properties, saving significant time and resources in the laboratory. Future research will likely see a greater integration of computational and experimental approaches to systematically explore the chemical space around this scaffold.

Targeted Drug Delivery Systems Incorporating this compound Scaffolds

The development of targeted drug delivery systems is a rapidly advancing field in medicine, aiming to increase the efficacy of treatments while minimizing side effects. The unique structure of this compound makes it an attractive scaffold for incorporation into such systems.

Derivatives of this compound can be designed to be part of larger drug conjugates or encapsulated within nanocarriers. For instance, the lipophilic nature of the trimethylphenyl group could be exploited to enhance the penetration of drugs through cell membranes. Research on azo compounds, which can be synthesized from benzoic acid derivatives, has shown their potential as carriers in colon-targeted drug delivery systems.

Future research in this area will likely focus on synthesizing derivatives of this compound that can be attached to targeting ligands, such as antibodies or peptides, to direct drug-loaded nanoparticles to specific cells or tissues. The development of smart drug delivery systems that release their payload in response to specific stimuli, such as changes in pH or enzyme concentration, is another exciting possibility.

Sustainable Synthesis and Biocatalytic Approaches

In line with the growing emphasis on green chemistry, the development of sustainable and biocatalytic methods for the synthesis of this compound and its derivatives is a key area of future research. Traditional synthetic methods often rely on harsh reagents and generate significant waste.

Recent studies have demonstrated the use of more environmentally friendly approaches for related compounds. For example, a sustainable synthesis of heterocyclic compounds has been developed using Polarclean, a biodegradable solvent, with 2,4,6-trimethylbenzoic acid used as an additive. Furthermore, green chemistry methods for the synthesis of 2,4,6-trimethylbenzoic acid itself have been reported. The use of 2,4,6-trimethylbenzoic acid in palladium-catalyzed reductive carbonylation of nitroaromatics also points towards more sustainable industrial processes.

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a highly selective and environmentally benign alternative to traditional synthesis. While specific biocatalytic routes for this compound are not yet well-established, the natural occurrence of its degradation from tetramethylbenzenes in contaminated aquifers suggests that microbial pathways for its synthesis or modification may exist. Future research will likely focus on discovering and engineering enzymes for the efficient and sustainable production of this compound and its derivatives.

Expanded Applications in Nanotechnology and Advanced Materials

The unique structural features of this compound make it a promising building block for the creation of novel nanomaterials and advanced functional materials. Its rigid aromatic core and functional carboxylic acid group allow for its incorporation into a variety of polymeric and supramolecular structures.

One area of active research is the development of advanced polymers. For example, carboxyl-functionalized polyimides derived from 3,5-diamino-2,4,6-trimethylbenzoic acid have been synthesized and shown to be effective in removing bisphenol A from water, highlighting their potential for environmental remediation applications. The properties of these polymers, such as their porosity and hydrophilicity, can be tuned by adjusting the monomer composition.

Furthermore, this compound is being explored as a ligand for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. The specific geometry and electronic properties of the this compound ligand can influence the structure and function of the resulting MOF. Future research will likely focus on designing and synthesizing new MOFs and other advanced materials based on this versatile building block for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4,5-trimethylbenzoic acid in laboratory settings?

- Methodological Answer : A common approach involves carboxylation of 1,2,3-trimethylbenzene via Kolbe-Schmitt reaction under high-pressure CO₂ conditions. Alternatively, Friedel-Crafts alkylation of benzoic acid derivatives with methyl halides can be employed, though regioselectivity must be controlled using steric directing groups. Post-synthesis purification often requires recrystallization from ethanol-water mixtures, leveraging solubility differences .

- Experimental Design Considerations : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1). Optimize temperature (e.g., 150–200°C for Kolbe-Schmitt) to avoid decarboxylation.

Q. How can researchers confirm the purity and structural identity of this compound?

- Analytical Workflow :

- NMR : Compare -NMR chemical shifts (e.g., aromatic protons at δ 6.8–7.2 ppm for deshielded positions) and methyl group splitting patterns (singlets for symmetric substitution) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:0.1% phosphoric acid). Retention time can be cross-referenced with standards.

- Melting Point : Expected range 255–260°C (similar to 3,4,5-trihydroxybenzoic acid analogs) .

Q. What are the key solubility and stability properties of this compound under experimental conditions?

- Data from Analogues :

- Solubility: Sparingly soluble in water (<0.1 g/L at 20°C), highly soluble in DMSO or ethanol. Adjust pH >7 for aqueous solubility via deprotonation .

- Stability: Store at 4°C in airtight containers; sensitive to prolonged UV exposure.

Advanced Research Questions

Q. How can conflicting crystallographic data on this compound polymorphs be resolved?

- Contradiction Analysis : Conflicting reports may arise from solvent-dependent crystallization (e.g., ethanol vs. DMF). Use single-crystal X-ray diffraction (SC-XRD) with low-temperature data collection (100 K) to minimize thermal motion artifacts. Cross-validate with PXRD and computational modeling (DFT for lattice energy comparisons) .

- Case Study : A 2020 study resolved discrepancies in gallic acid polymorphs by correlating hydrogen-bonding motifs with solvent polarity .

Q. What strategies optimize the regioselective functionalization of this compound for drug development?

- Methodology :

- Electrophilic Aromatic Substitution : Use bulky directing groups (e.g., -SO₃H) to override methyl group steric effects.

- Metal-Catalyzed Coupling : Suzuki-Miyaura reactions require pre-functionalization (e.g., bromination at the para position to carboxyl groups) .

- Data-Driven Design : Computational tools (e.g., DFT for transition state modeling) predict reactivity trends.

Q. How do methyl group substitutions influence the acid dissociation constant (pKa) of this compound compared to other isomers?

- Experimental Approach : Determine pKa via potentiometric titration in 0.1 M KCl. Compare with 2,4,6-trimethylbenzoic acid (pKa ≈ 3.1) and unsubstituted benzoic acid (pKa 4.2). Methyl groups inductively stabilize the conjugate base, lowering pKa .

- Contradictions : Discrepancies in literature values may arise from ionic strength variations. Standardize measurements using NIST buffer solutions .

Data Interpretation & Reproducibility

Q. What are common pitfalls in interpreting NMR spectra of this compound derivatives?

- Challenges : Overlapping peaks due to symmetry (e.g., methyl groups as singlets) and residual solvent signals.

- Solutions : Use high-field NMR (≥400 MHz) and deuterated solvents. For complex splitting, apply 2D techniques (COSY, HSQC) .

Q. How can researchers validate synthetic yields when scaling up this compound production?

- Best Practices :

- Mass Balance : Track intermediates via quantitative -NMR.

- Scale-Up Adjustments : Re-optimize reaction time (e.g., 24→48 hours for 10x scale) to account for heat transfer limitations.

- Reproducibility Metrics : Report yields as mean ± SD across three independent trials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。